![molecular formula C18H19ClN2O2 B5802531 4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5802531.png)
4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid, also known as piperazine derivative, is a chemical compound that has been widely studied for its potential pharmacological applications. This compound has been found to have a variety of biological activities that make it a promising candidate for drug development. In
科学的研究の応用
4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid has been extensively studied for its potential pharmacological applications. It has been found to have a variety of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. It has also been shown to have potential as a treatment for certain neurological disorders, such as Parkinson's disease and Alzheimer's disease.
作用機序
The mechanism of action of 4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid is not fully understood. However, it is believed to act as a dopamine receptor antagonist, which may contribute to its antipsychotic and anti-anxiety effects. It has also been shown to modulate the activity of other neurotransmitters, such as serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. It has also been shown to modulate the activity of certain enzymes, such as monoamine oxidase and phosphodiesterase. These effects may contribute to its therapeutic potential for various neurological disorders.
実験室実験の利点と制限
One advantage of using 4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid in lab experiments is its well-characterized pharmacological profile. It has been extensively studied for its potential pharmacological applications, and its mechanism of action is relatively well-understood. This makes it a useful tool for studying the effects of dopamine receptor antagonists and other neurotransmitter modulators.
One limitation of using this compound in lab experiments is its potential toxicity. Like many other drugs, it may have side effects that could limit its usefulness in certain applications. Additionally, its pharmacokinetic properties may make it difficult to administer in certain experimental settings.
将来の方向性
There are many potential future directions for research on 4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as a tool for studying the effects of dopamine receptor antagonists and other neurotransmitter modulators. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicities.
合成法
The synthesis of 4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid involves the reaction of 4-bromobenzyl chloride with 2-chlorophenylthis compound in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydroxide to form the final product. This method has been optimized to produce high yields of the compound with good purity.
特性
IUPAC Name |
4-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-16-3-1-2-4-17(16)21-11-9-20(10-12-21)13-14-5-7-15(8-6-14)18(22)23/h1-8H,9-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGDQIAMHUHDNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

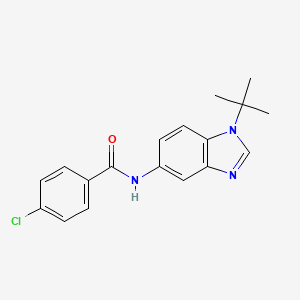
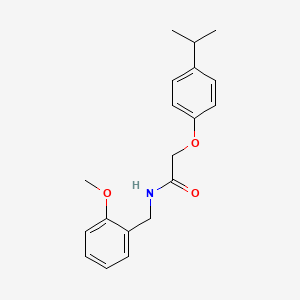
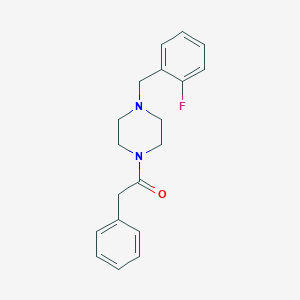
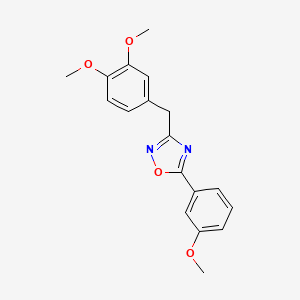
![[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5802495.png)
![2-[(2-oxo-2-phenylethyl)sulfinyl]-N-phenylacetamide](/img/structure/B5802497.png)

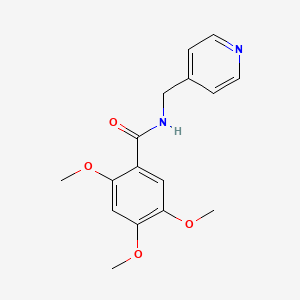
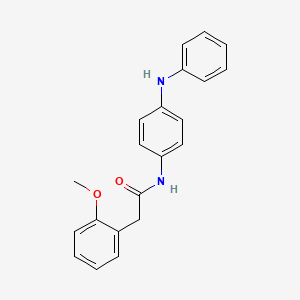

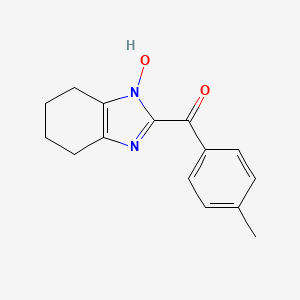
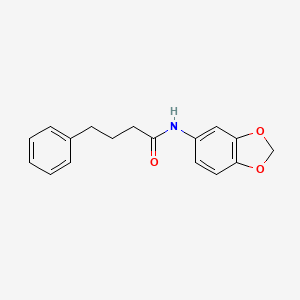
![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5802540.png)
![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-(phenylthio)-1H-pyrazole](/img/structure/B5802559.png)